(4-Ethynylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals
(4-Ethynylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula C₉H₈O, has emerged as a critical building block in modern medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive ethynyl group and a modifiable hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of (4-ethynylphenyl)methanol, including its chemical properties, detailed synthesis protocols, and its significant applications in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Data
(4-Ethynylphenyl)methanol is a white to yellow-brown solid at room temperature.[2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₈O | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| CAS Number | 10602-04-7 | [1][2] |
| IUPAC Name | (4-ethynylphenyl)methanol | [2] |
| Melting Point | 40-44 °C | |
| Boiling Point | Not available | |
| SMILES | C#CC1=CC=C(C=C1)CO | [1] |
| InChI | InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | [2] |
Synthesis of (4-Ethynylphenyl)methanol
The most common and efficient method for synthesizing (4-ethynylphenyl)methanol is through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.
Experimental Protocol: Sonogashira Coupling and Deprotection
This protocol outlines a two-step synthesis of (4-ethynylphenyl)methanol from 4-iodobenzyl alcohol and trimethylsilylacetylene.
Step 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol and Trimethylsilylacetylene
-
Materials:
-
4-Iodobenzyl alcohol
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and PPh₃ (e.g., 4-10 mol%).
-
Add the anhydrous solvent and anhydrous triethylamine.
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Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column chromatography on silica gel.[4]
-
Step 2: Deprotection of the Trimethylsilyl Group
-
Materials:
-
(4-((trimethylsilyl)ethynyl)phenyl)methanol
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the silylated intermediate in methanol.[5]
-
Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-ethynylphenyl)methanol.
-
If necessary, further purify the product by column chromatography.
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Applications in Drug Discovery and Development
The unique bifunctional nature of (4-ethynylphenyl)methanol makes it a highly valuable linker in the development of novel therapeutics, particularly in the fields of targeted protein degradation and bioconjugation.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. (4-Ethynylphenyl)methanol is an excellent candidate for incorporation into these linkers, providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily functionalized, for example, through a click reaction, to attach the E3 ligase ligand.
The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific PROTACs utilizing a (4-ethynylphenyl)methanol linker are proprietary, the following table presents data for various PROTACs to illustrate the typical range of activities achieved.
| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 27 | BRD4 | CRBN | - | - | [8] |
| Compound 28 | BRD4 | CRBN | - | - | [8] |
| Compound 29 | BRD4 | CRBN | - | - | [8] |
| Compound 34 | BRD4 | CRBN | 60 | - | [8] |
| Compound 37 | BRD4 | CRBN | 62 | - | [8] |
| CP1 | DAPK1 | - | 119.6 | - | [9] |
Note: The linkers in the cited PROTACs may not be derived from (4-ethynylphenyl)methanol but serve to demonstrate the potency of this therapeutic modality.
Click Chemistry and Bioconjugation
The terminal alkyne of (4-ethynylphenyl)methanol is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.[10] (4-Ethynylphenyl)methanol and its derivatives can be used to label biomolecules, such as proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates (ADCs).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a CuAAC reaction between an alkyne-functionalized molecule derived from (4-ethynylphenyl)methanol and an azide-containing biomolecule or probe.
-
Materials:
-
Alkyne-functionalized molecule (1 equivalent)
-
Azide-containing molecule (1-1.2 equivalents)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., water, DMSO, or a mixture)
-
-
Procedure:
-
Prepare a stock solution of the alkyne-functionalized molecule.
-
Prepare a stock solution of the azide-containing molecule.
-
In a reaction vessel, combine the alkyne and azide solutions.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA).
-
Add the copper catalyst solution to the alkyne/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be purified by methods appropriate for the specific conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]
-
Conclusion
(4-Ethynylphenyl)methanol is a cornerstone molecule for chemists and drug developers, offering a gateway to a vast array of complex and functionally diverse molecules. Its straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity of its alkyne group in click chemistry reactions have solidified its importance in the construction of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed protocols and data presented in this guide aim to facilitate its broader application and inspire further innovation in the fields of chemical biology and medicinal chemistry.
References
- 1. a2bchem.com [a2bchem.com]
- 2. (4-Ethynylphenyl)methanol | C9H8O | CID 11170993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-ETHYNYLBENZYL ALCOHOL 97 synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. metabion.com [metabion.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
